3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID
Overview
Description
3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID is a complex organic compound with the molecular formula C28H14N2O8 . This compound is characterized by its unique structure, which includes multiple carboxyl and oxo groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID typically involves multi-step organic synthesis techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4,4′-(1,3,6,8-TETRAOXO-1,3,6,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLINE-2,7-DIYL)DIBENZOIC ACID: Similar structure but different substitution pattern.
2-(7-(2-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL)BENZOIC ACID: Another derivative with a different carboxyphenyl group position.
Uniqueness
3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-[13-(3-carboxyphenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N2O8/c31-23-17-7-9-19-22-20(26(34)30(25(19)33)16-6-2-4-14(12-16)28(37)38)10-8-18(21(17)22)24(32)29(23)15-5-1-3-13(11-15)27(35)36/h1-12H,(H,35,36)(H,37,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXCDSOENGRMRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)O)C2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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